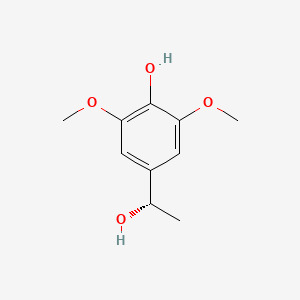
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a hydroxyethyl group attached to a phenol ring with two methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2,6-dimethoxyphenol with an appropriate alkylating agent under basic conditions to introduce the hydroxyethyl group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the phenol ring or the hydroxyethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.
Reduction: Formation of 4-(1-hydroxyethyl)-2,6-dimethoxycyclohexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The methoxy groups may also play a role in modulating the compound’s overall chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol: Lacks the stereochemistry of the (s)-enantiomer.
2,6-Dimethoxyphenol: Lacks the hydroxyethyl group.
4-(1-Hydroxyethyl)phenol: Lacks the methoxy groups.
Uniqueness
(s)-4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to its specific stereochemistry and the presence of both hydroxyethyl and methoxy groups. This combination of functional groups and stereochemistry imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxyethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,11-12H,1-3H3/t6-/m0/s1 |
InChI Key |
DDDDTTULEBRRJZ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)O)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



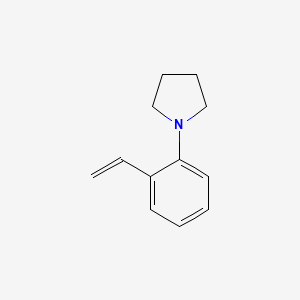
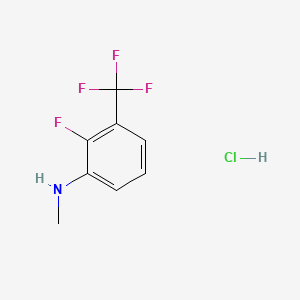
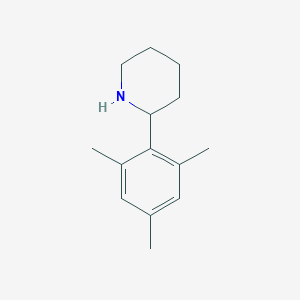
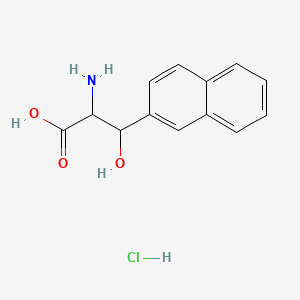
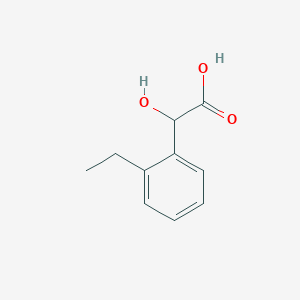

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)



![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)

![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
